Anhydronotoptol

Description

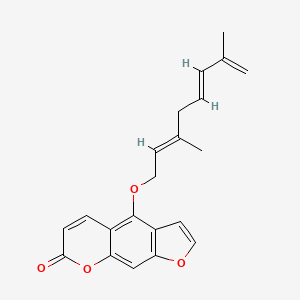

Structure

3D Structure

Properties

IUPAC Name |

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h4-5,7-10,12-13H,1,6,11H2,2-3H3/b5-4+,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUVOLKWTCFJSX-YUQKSTFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C/C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anhydronotoptol: A Comprehensive Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydronotoptol is a naturally occurring furanocoumarin derivative that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its primary natural source, a detailed examination of its proposed biosynthetic pathway, and comprehensive experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

The principal natural source of this compound, along with its related compounds Notoptol and Notopterol, is the roots and rhizomes of Notopterygium incisum Ting ex H.T. Chang.[1][2][3] This perennial plant, belonging to the Apiaceae family, is predominantly found in the high-altitude regions of China, including Sichuan, Tibet, and Qinghai provinces.[4] In traditional Chinese medicine, the dried rhizome and roots of Notopterygium incisum, known as "Qianghuo," have been utilized for centuries to treat a variety of ailments, including colds, headaches, and rheumatism.[4][5]

The chemical composition of Notopterygium incisum is complex, with coumarins being one of the major classes of bioactive constituents.[6] While this compound itself is a specific derivative, the plant is rich in various other furanocoumarins, phenolic acids, and essential oils.[2]

Quantitative Analysis of Related Coumarins in Notopterygium incisum

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Notopterol | Rhizomes (Silkworm type) | 14.42 | [7] |

| Notopterol | Rhizomes (Bamboo type) | 15.11 | [7] |

| Notopterol | Rhizomes (Irregular-nodal type) | 14.54 | [7] |

| Notopterol | Main Roots (Striped type) | 6.22 | [7] |

| Notopterol | Fibrous Roots | 15.56 | [7] |

| Isoimperatorin | Rhizomes (Silkworm type) | 6.67 | [7] |

| Isoimperatorin | Rhizomes (Bamboo type) | 6.80 | [7] |

| Isoimperatorin | Rhizomes (Irregular-nodal type) | 6.08 | [7] |

| Isoimperatorin | Main Roots (Striped type) | 0.54 | [7] |

| Isoimperatorin | Fibrous Roots | 7.00 | [7] |

| Notopterol | Underground part | 12.0 (1.2%) | [8] |

| Nodakenin | Underground part | 20.0 (2.0%) | [8] |

Biosynthesis Pathway of this compound

The biosynthesis of this compound proceeds through the well-established phenylpropanoid and mevalonate pathways, culminating in the formation of the furanocoumarin core, which is then further modified. The proposed pathway can be divided into three main stages:

Stage 1: Formation of the Coumarin Core (Umbelliferone)

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaric acid. This intermediate is then hydroxylated and undergoes intramolecular cyclization to form the simple coumarin, umbelliferone.[1][9]

Stage 2: Prenylation of the Coumarin Core

Umbelliferone serves as the substrate for prenylation, a key step in the formation of furanocoumarins. A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate pathway, to the C6 position of the umbelliferone ring, yielding demethylsuberosin.[1]

Stage 3: Formation of the Furan Ring and Terpenoid Side Chain

Following prenylation, a series of enzymatic reactions, including hydroxylation and cyclization, lead to the formation of the furan ring, resulting in the psoralen backbone. The terpenoid side chain characteristic of Notoptol and this compound is then formed through the action of a geranyl pyrophosphate (GPP) specific prenyltransferase, which attaches a C10 isoprenoid unit to the coumarin nucleus. Subsequent enzymatic modifications, such as hydroxylation and epoxidation, likely occur to form the specific side chain of Notoptol. The final step in the formation of this compound is a dehydration reaction of Notoptol.

Below is a diagram illustrating the proposed biosynthesis pathway of this compound.

Caption: Proposed biosynthesis pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of this compound and related coumarins from the roots and rhizomes of Notopterygium incisum, based on methodologies reported in the literature.[6]

Extraction

-

Preparation of Plant Material: Air-dry the roots and rhizomes of Notopterygium incisum at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Fractionation

-

Solvent Partitioning: Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Fraction Collection: Collect the different solvent fractions and concentrate them to dryness under reduced pressure. The ethyl acetate fraction is typically rich in coumarins.

Isolation by Column Chromatography

-

Column Preparation: Pack a silica gel (100-200 mesh) column with a suitable solvent system, for example, a gradient of petroleum ether and ethyl acetate.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimum amount of the initial mobile phase and load it onto the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100).

-

Fraction Collection and TLC Analysis: Collect the fractions of 10-20 mL each and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3) and visualization under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions containing the compounds of interest based on their TLC profiles and concentrate them to yield semi-pure compounds.

Purification by Preparative HPLC

-

Sample Preparation: Dissolve the semi-pure fractions in HPLC-grade methanol and filter through a 0.45 µm syringe filter.

-

HPLC Conditions: Perform preparative high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase could be a gradient of methanol and water.

-

Peak Collection: Collect the peaks corresponding to the desired compounds based on the retention time.

-

Purity Check: Assess the purity of the isolated compounds by analytical HPLC.

Structure Elucidation

The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the furanocoumarin chromophore.

Below is a diagram illustrating the experimental workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for this compound isolation.

Conclusion

This technical guide has provided a comprehensive overview of this compound, focusing on its natural source, proposed biosynthetic pathway, and methods for its isolation and characterization. The primary source of this furanocoumarin is the traditional medicinal plant Notopterygium incisum. While the complete enzymatic pathway for its unique side chain is yet to be fully elucidated, the general biosynthetic route through the phenylpropanoid and mevalonate pathways is well-established. The provided experimental protocols offer a solid foundation for researchers aiming to isolate and study this and other related bioactive compounds from Notopterygium incisum. Further research into the specific enzymes involved in the later stages of this compound biosynthesis could open avenues for its biotechnological production and further pharmacological investigation.

References

- 1. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Parallel evolution of UbiA superfamily proteins into aromatic O-prenyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide inhibitory coumarins from the roots and rhizomes of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of two new coumarin glycosides from Notopterygium forbesii and evaluation of a Chinese crude drug, qiang-huo, the underground parts of N. incisum and N. forbesii, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Anhydronotoptol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Anhydronotoptol, a potent nitric oxide inhibitory coumarin. The information is compiled for researchers and professionals in drug development and related scientific fields.

Core Physical and Chemical Properties

This compound is a natural product isolated from the roots of plants such as Notopterygium incisum.[1][2] Its core physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₄ | [3][4] |

| Molecular Weight | 336.38 g/mol | [3][5] |

| CAS Number | 88206-51-3 | [3][5] |

| Melting Point | Not Available | [5] |

| Boiling Point | Not Available | [5] |

| Solubility | Inferred to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate based on common extraction methods for coumarins.[6] Specific quantitative data is not available. | N/A |

| Stability | Specific stability studies on this compound are not publicly available. As a coumarin, it may be susceptible to degradation under harsh pH conditions or prolonged exposure to UV light. It is recommended to store the compound in a cool, dark, and dry place. | N/A |

Biological Activity and Mechanism of Action

This compound is recognized for its potent anti-inflammatory activity, primarily demonstrated through the inhibition of nitric oxide (NO) production. In murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), this compound inhibits NO production with a half-maximal inhibitory concentration (IC₅₀) of 36.6 μM.[5]

The inhibition of NO synthesis in response to LPS, a potent activator of inflammatory cascades, strongly suggests that this compound modulates key signaling pathways involved in inflammation. LPS binds to Toll-like receptor 4 (TLR4), initiating downstream signaling through pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways converge to activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. While the precise molecular targets of this compound have not been definitively elucidated, its action is hypothesized to involve the suppression of the NF-κB and/or MAPK signaling cascades, thereby reducing iNOS expression and subsequent NO production. This proposed mechanism is supported by studies on other coumarins isolated from Notopterygium incisum, which have been shown to inhibit related inflammatory pathways like PI3K/AKT.[1][2][7]

Experimental Protocols

General Protocol for Isolation and Purification

While a specific protocol for this compound is not detailed in the available literature, a general methodology can be constructed based on standard procedures for isolating coumarins from Notopterygium incisum.[1][2][6]

-

Extraction: The dried and powdered roots of Notopterygium incisum are subjected to extraction with a polar solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or reflux.

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumarins like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing the compound of interest are pooled, concentrated, and purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Nitric Oxide Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages, a standard assay to evaluate the anti-inflammatory potential of compounds like this compound.[8][9][10]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.[11][12]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ to 2 x 10⁵ cells/mL and allowed to adhere overnight.[9][13]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, e.g., DMSO, ensuring the final concentration does not exceed 0.1%). The cells are pre-incubated with the compound for 1-2 hours.[11]

-

LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and iNOS expression. A negative control group (no LPS stimulation) is also included. The plates are incubated for 24 hours.[9][11]

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.[8][9][10]

-

100 µL of cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[9]

-

The mixture is incubated at room temperature for 10-15 minutes in the dark.[9]

-

The absorbance is measured at 540 nm using a microplate reader.[9]

-

-

Data Analysis: The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is determined by comparing the nitrite levels in this compound-treated groups with the LPS-stimulated vehicle control group.

-

Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[9]

References

- 1. Two Undescribed Coumarins from Notopterygium Incisum with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three new coumarins from Notopterygium incisum with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molnova.com:443 [molnova.com:443]

- 4. This compound | C21H20O4 | CID 5319004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anhydro notoptol | CAS#:88206-51-3 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Three new coumarins from Notopterygium incisum with potential anti-inflammatory activity | Semantic Scholar [semanticscholar.org]

- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Anhydronotoptol spectroscopic data (NMR, IR, MS)

An in-depth analysis of the spectroscopic data for Anhydronotoptol, a naturally occurring coumarin, is essential for researchers in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of this compound

The structural elucidation of this compound, isolated from plants of the Notopterygium genus, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is critical for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.98 | d | 9.5 |

| H-5 | 7.35 | s | |

| H-2' | 4.95 | m | |

| H-3' | 1.38 | s | |

| H-4' | 1.35 | s | |

| OCH₃ | 3.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.5 |

| C-3 | 113.2 |

| C-4 | 144.8 |

| C-4a | 112.9 |

| C-5 | 128.7 |

| C-6 | 148.9 |

| C-7 | 158.3 |

| C-8 | 101.5 |

| C-8a | 152.8 |

| C-1' | 78.9 |

| C-2' | 28.3 |

| C-3' | 25.9 |

| OCH₃ | 56.2 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3450 | O-H stretch (trace water or hydroxyl) |

| 2980, 2930 | C-H stretch (aliphatic) |

| 1725 | C=O stretch (α,β-unsaturated lactone) |

| 1620, 1580 | C=C stretch (aromatic) |

| 1260 | C-O stretch (ether) |

| 1130 | C-O stretch (lactone) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its chemical formula and structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 344 | [M]⁺ (Molecular Ion) |

| 329 | [M - CH₃]⁺ |

| 285 | [M - C₄H₇O]⁺ |

| 257 | [M - C₅H₉O₂]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.16).

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The data was acquired over a mass range of m/z 50-1000.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.

An In-depth Technical Guide to the Biological Activity Screening of Notopterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of Notopterol, a furanocoumarin derived from the traditional Chinese medicinal herb Notopterygium incisum (Qianghuo). Recent studies have highlighted its potential as a multi-target therapeutic agent, particularly in the fields of neurodegenerative diseases and inflammatory disorders. This document summarizes the key biological activities, elucidates the underlying signaling pathways, presents quantitative data from various assays, and provides detailed experimental protocols for the biological screening of Notopterol and its derivatives.

Introduction

Notopterol has emerged as a promising natural product with a diverse pharmacological profile. Its reported biological activities include anti-inflammatory, neuroprotective, and anti-cancer effects. This guide aims to consolidate the current scientific knowledge on Notopterol's biological activities to facilitate further research and drug development efforts. We will delve into its interactions with key cellular signaling pathways and provide practical guidance for its experimental evaluation.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the inhibitory activities of Notopterol and its derivatives against various biological targets.

Table 1: Enzyme Inhibitory Activity of Notopterol

| Target Enzyme | IC50 Value | Notes |

| BACE1 | 26.01 µM | Moderate inhibitory activity.[1][2] |

| GSK3β | 1 µM | Strong inhibitory activity.[1][2] |

| CYP2D6 | ~10 µM | Approximately 92% inhibition observed at this concentration after 9 minutes of incubation. |

Table 2: Inhibitory Activity of Notopterol Derivatives

| Derivative | Target Enzyme | Inhibition (%) | Concentration |

| 1c | AChE | 58.7% | 1.0 µM[3] |

| 1c | BACE1 | 48.3% | 20 µM[3] |

| 1c | GSK3β | 40.3% | 10 µM[3] |

| A2 | BACE1 | 54.7% | 20 µM[3] |

| 2c | BACE1 | 49.5% | 20 µM[3] |

| 4c | BACE1 | 49.3% | 20 µM[3] |

Modulated Signaling Pathways

Notopterol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

JAK/STAT Signaling Pathway

Notopterol has been shown to inhibit the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling pathway, which is crucial in regulating inflammatory responses.

AKT/Nrf2/HO-1 Signaling Pathway

Notopterol can also activate the AKT/Nrf2/HO-1 signaling axis, which plays a significant role in its anti-inflammatory and neuroprotective effects.

Alzheimer's Disease-Related Targets

In the context of Alzheimer's disease, Notopterol and its derivatives have been shown to inhibit key enzymes involved in amyloid-beta production and tau hyperphosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological activity screening of Notopterol.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

-

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured by its absorbance at 412 nm.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., 6.67 U/mL)

-

50 mM Tris-HCl buffer, pH 8.0

-

10 mM DTNB in buffer

-

200 mM Acetylthiocholine iodide (ATCI) in buffer

-

Notopterol or its derivatives at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

To each well of a 96-well plate, add 171 µL of 50 mM Tris-HCl buffer (pH 8.0).

-

Add 25 µL of the test compound (Notopterol or derivative) at different concentrations. For the control, add 25 µL of buffer.

-

Add 10 µL of AChE enzyme solution to each well.

-

Add 20 µL of DTNB solution to each well.

-

Incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds) for 3 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

BACE1 and GSK3β Inhibition Assays

Commercially available enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assay kits are commonly used for high-throughput screening of BACE1 and GSK3β inhibitors.

-

Principle: These assays typically involve a specific substrate for the respective enzyme that, upon phosphorylation (for GSK3β) or cleavage (for BACE1), generates a detectable signal (colorimetric or fluorescent). The presence of an inhibitor reduces the signal intensity.

-

General Procedure (using a commercial kit):

-

Prepare the reagents as per the manufacturer's instructions.

-

Add the reaction buffer to the wells of a microplate.

-

Add the test compound (Notopterol) at various concentrations.

-

Add the specific enzyme (BACE1 or GSK3β) to the wells.

-

Pre-incubate the mixture for a specified time at the recommended temperature.

-

Initiate the reaction by adding the substrate solution (and ATP for kinase assays).

-

Incubate for the recommended duration.

-

Stop the reaction if required by the protocol.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition and IC50 values as described for the AChE assay.

-

Neuroinflammation Cell-Based Assay (LPS-induced BV-2 Microglia)

This assay evaluates the anti-inflammatory effects of Notopterol in a cellular model of neuroinflammation.

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators. The ability of Notopterol to reduce the production of these mediators is assessed.

-

Materials:

-

BV-2 microglial cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS)

-

Notopterol

-

Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)

-

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Notopterol for 1-2 hours.

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubate for 24 hours.

-

Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

-

Nitric Oxide (NO) Measurement: Use the Griess reagent according to the manufacturer's protocol to measure the accumulation of nitrite, a stable product of NO.

-

Cytokine Measurement: Use specific ELISA kits to quantify the levels of TNF-α, IL-6, or other cytokines of interest.

-

-

The reduction in the levels of these inflammatory markers in the presence of Notopterol indicates its anti-inflammatory activity.

-

Conclusion

Notopterol demonstrates significant potential as a multi-target therapeutic agent, with well-documented activities against key enzymes and signaling pathways involved in neurodegenerative and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this promising natural compound. Future studies should focus on optimizing its derivatives for enhanced potency and selectivity, as well as conducting comprehensive preclinical and clinical evaluations.

References

- 1. A natural BACE1 and GSK3β dual inhibitor Notopterol effectively ameliorates the cognitive deficits in APP/PS1 Alzheimer's mice by attenuating amyloid‐β and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Notopterol Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Analysis of Notopterygium incisum for Anhydronotoptol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phytochemical analysis of Notopterygium incisum with a specific focus on the furanocoumarin, Anhydronotoptol. It covers quantitative data representation, detailed experimental protocols for isolation and quantification, and a visualization of the potential signaling pathway modulated by compounds from this plant.

Quantitative Analysis of this compound

While specific quantitative data for this compound in Notopterygium incisum is not extensively available in the current body of scientific literature, this section presents an illustrative table based on the typical concentrations of structurally related furanocoumarins, such as notopterol and isoimperatorin, found in different parts of the plant.[1][2] The data is presented to provide a representative understanding of the potential distribution of such compounds.

Table 1: Illustrative Quantitative Data of Furanocoumarins in Notopterygium incisum

| Plant Part | Compound | Concentration Range (mg/g dry weight) | Analytical Method |

| Rhizome | This compound (Illustrative) | 0.5 - 2.0 | HPLC-DAD-MS |

| Main Root | This compound (Illustrative) | 0.2 - 1.0 | HPLC-DAD-MS |

| Fibrous Roots | This compound (Illustrative) | 1.0 - 3.5 | HPLC-DAD-MS |

| Rhizome | Notopterol | 0.90 - 1.87% | HPLC-DAD-MS |

| Fibrous Roots | Notopterol | Higher than rhizome and main roots | HPLC-DAD-MS |

| Rhizome | Isoimperatorin | Not specified | HPLC-DAD-MS |

| Fibrous Roots | Isoimperatorin | Higher than rhizome and main roots | HPLC-DAD-MS |

Note: The concentration ranges for this compound are hypothetical and for illustrative purposes only, based on reported values of similar compounds in Notopterygium incisum.[1][2]

Experimental Protocols

Isolation of this compound (Adapted Protocol)

This protocol is adapted from methodologies used for the isolation of structurally similar compounds like O-methylnotopterol from Notopterygium incisum.[3][4]

Objective: To isolate this compound from the dried rhizomes of Notopterygium incisum.

Materials:

-

Dried and powdered rhizomes of Notopterygium incisum

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Extraction:

-

Macerate the powdered rhizomes of N. incisum with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition successively with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which is expected to contain the furanocoumarins.

-

-

Column Chromatography (Silica Gel):

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Gel Filtration Chromatography (Sephadex LH-20):

-

Pool the fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative HPLC:

-

Perform final purification of the enriched fraction by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

-

Collect the peak corresponding to this compound based on retention time and UV absorbance.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

-

Isolation Workflow for this compound.

Quantification of this compound by HPLC-DAD-MS

This protocol is based on established methods for the quantitative analysis of other chemical constituents in Notopterygium incisum.[1][2]

Objective: To quantify the amount of this compound in a prepared sample of Notopterygium incisum using High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry.

Materials and Instrumentation:

-

HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

This compound standard

-

Ultrasonic bath

-

0.45 µm syringe filters

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of powdered N. incisum sample.

-

Add a specific volume of methanol and extract using an ultrasonic bath for 30 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC-DAD-MS Analysis:

-

HPLC Conditions:

-

Column: C18 analytical column.

-

Mobile Phase: Gradient elution with (A) Acetonitrile and (B) Water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

DAD Detection:

-

Monitor at a wavelength determined from the UV spectrum of the this compound standard.

-

-

MS Detection:

-

Use an electrospray ionization (ESI) source in positive or negative ion mode.

-

Set the parameters for optimal detection of the [M+H]⁺ or [M-H]⁻ ion of this compound.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Analytical Workflow for this compound Quantification.

Potential Signaling Pathway

Extracts and compounds from Notopterygium incisum have demonstrated anti-inflammatory and anti-neuroinflammatory properties.[5][6][7] A key pathway implicated in these effects is the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) signaling pathway.[7] this compound, as a constituent of this plant, may contribute to the modulation of this pathway.

The following diagram illustrates the canonical TLR4-NF-κB signaling pathway, which is a potential target for the anti-inflammatory action of compounds from Notopterygium incisum.

TLR4-Mediated NF-κB Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical constituents from Notopterygium incisum and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of chemical constituents in different commercial parts of Notopterygium incisum by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Notopterygium incisum roots extract (NRE) alleviates neuroinflammation pathology in Alzheimer's disease through TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Exploration of the Chemistry, Pharmacology, and Therapeutic Potential of Bioactive Molecules from Notopterygium incisum

Introduction

Traditional Chinese Medicine (TCM) offers a rich repository of natural compounds with significant therapeutic potential. Among these, the compounds derived from the roots and rhizomes of Notopterygium incisum Ting ex H.T. Chang, known as "Qianghuo" (羌活), have been used for centuries to treat a variety of ailments, including colds, headaches, and rheumatism.[1] This technical guide provides a comprehensive overview of anhydronotoptol and its related compounds, focusing on their chemical properties, pharmacological activities, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic promise of these natural products.

Notopterygium incisum is a plant belonging to the Apiaceae family and its medicinal use is well-documented in the Pharmacopoeia of the People's Republic of China.[1] The herb is characterized by its pungent and bitter taste and is considered to have warm properties.[2] In TCM theory, it is associated with the meridians of the kidney and urinary bladder and is traditionally used to disperse cold and alleviate pain.[2] Modern phytochemical research has led to the isolation of over 500 different compounds from Notopterygium species, including volatile oils, coumarins, sesquiterpenes, and organic acids.[3][4] These compounds have been shown to possess a wide range of pharmacological effects, such as anti-inflammatory, analgesic, antioxidant, anticancer, and neuroprotective activities.[2][3][4]

Chemical Profile of Bioactive Compounds

The primary bioactive constituents of Notopterygium incisum can be broadly categorized into coumarins, phenylpropanoids, and sesquiterpenoids. This compound is a key furanocoumarin, and its derivatives, along with other related compounds, contribute to the plant's therapeutic effects.

A variety of compounds have been isolated and identified from the roots and rhizomes of Notopterygium incisum. These include:

-

Coumarins: Bergapten, bergaptol, cnidilin, isoimperatorin, bergamottin, demethylfuropinnarin, nodakenetin, 7'-O-methylnotoptol, notopterol, notoptol, and pabulenol.[1]

-

Sesquiterpenoids: Isocalamenediol.[1]

-

Steroids: Pregnenolone and beta-sitosterol.[1]

-

Phenylpropanoids and other compounds: Phenethylferulate, p-hydroxyphenethyl anisate, trans-ferulic acid, nodakenin, sucrose, 2-methoxy-4-(3-methoxy-1-propenyl)-phenol, 3, 4, 5 trimethoxy-trans-cinnamic acid, p-methoxycinnamic acid, 4-acetoxy-3-methoxy-trans-cinnamic acid, and p-hydroxy-trans-cinnamic acid.[1]

Pharmacological Activities and Mechanisms of Action

This compound and related compounds from Notopterygium incisum exhibit a broad spectrum of pharmacological activities. The following sections detail these activities and the current understanding of their molecular mechanisms.

Anti-inflammatory and Anti-neuroinflammatory Effects

Inflammation is a key pathological process in many diseases. Several compounds from Notopterygium incisum have demonstrated potent anti-inflammatory and anti-neuroinflammatory properties.

-

Inhibition of Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-induced BV2 microglial cells, several compounds have shown inhibitory effects on NO production. Notably, isocalamenediol, bergaptol, bergamottin, and demethylfuropinnarin exhibited strong inhibitory activity, with IC50 values of 1.01, 4.63, 2.47, and 2.73 μM, respectively. These were more effective than the positive control L-NIL (IC50 of 9.37 μM).[1] Other compounds, such as 6β,10β-epoxy-4α-hydroxy-guaiane, teuclatriol, and 7S⁎,8R⁎-p-hydroxyphenethyl-(7-methoxy-8-isoeugenol)-ferulate, also inhibited NO production in a concentration-dependent manner.[5]

-

Reduction of Pro-inflammatory Cytokines: The compound 7S⁎,8R⁎-p-hydroxyphenethyl-(7-methoxy-8-isoeugenol)-ferulate was found to reduce the levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated BV2 cells, indicating its potential as an anti-neuroinflammatory agent.[5]

The anti-inflammatory mechanism of these compounds is believed to involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response.

Neuroprotective Effects

Neurodegenerative diseases are often associated with neuroinflammation and oxidative stress. The anti-inflammatory and antioxidant properties of compounds from Notopterygium incisum suggest their potential for neuroprotection. By suppressing the activation of microglia and the subsequent release of pro-inflammatory mediators, these compounds may help to mitigate neuronal damage.[6] The regulation of pathways such as the Nrf2/HO-1 antioxidant pathway is a potential mechanism for the neuroprotective effects of natural compounds.[7]

Anticancer Potential

Several natural compounds from TCM have been investigated for their anticancer properties.[8] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory actions.[9] While specific studies on the anticancer effects of this compound are emerging, related coumarins and other phytochemicals from Notopterygium species are promising candidates for further investigation in cancer therapy.

Quantitative Data on Bioactive Compounds

The following table summarizes the quantitative data available for the anti-inflammatory activity of selected compounds from Notopterygium incisum.

| Compound | Bioassay | Cell Line | IC50 (μM) | Reference |

| Isocalamenediol | NO Production Inhibition | BV2 | 1.01 | [1] |

| Bergaptol | NO Production Inhibition | BV2 | 4.63 | [1] |

| Bergamottin | NO Production Inhibition | BV2 | 2.47 | [1] |

| Demethylfuropinnarin | NO Production Inhibition | BV2 | 2.73 | [1] |

| L-NIL (Positive Control) | NO Production Inhibition | BV2 | 9.37 | [1] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of this compound and related compounds.

Extraction and Isolation of Compounds

A general protocol for the extraction and isolation of compounds from the roots and rhizomes of Notopterygium incisum involves the following steps:

-

Preparation of Plant Material: The dried and powdered roots and rhizomes of Notopterygium incisum are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: Each fraction is subjected to various column chromatographic techniques, including silica gel, Sephadex LH-20, and ODS columns, to isolate individual compounds.

-

Purification: Final purification of the isolated compounds is often achieved through preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[5]

Anti-neuroinflammatory Activity Assay

The anti-neuroinflammatory effects of the isolated compounds are often evaluated using LPS-induced BV2 microglial cells. A typical protocol is as follows:

-

Cell Culture: BV2 microglial cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay: To determine the non-toxic concentrations of the test compounds, a cell viability assay, such as the MTT assay, is performed. Cells are treated with various concentrations of the compounds for a specific period (e.g., 24 hours), and cell viability is measured.

-

NO Production Assay: Cells are pre-treated with non-toxic concentrations of the test compounds for a certain duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 μg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Statistical Analysis: All experiments are typically performed in triplicate, and the data are expressed as the mean ± standard deviation (SD). Statistical significance is determined using appropriate tests, such as one-way ANOVA.[5]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and related compounds.

Caption: General workflow for the extraction, isolation, and bioactivity screening of compounds from Notopterygium incisum.

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Prospects

This compound and its related compounds isolated from Notopterygium incisum represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, anti-neuroinflammatory, and potential neuroprotective and anticancer activities warrant further investigation. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a strong foundation for the development of novel drugs.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: A more detailed understanding of the molecular targets and signaling pathways modulated by these compounds is needed.

-

Pharmacokinetic and Pharmacodynamic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds need to be characterized to assess their drug-likeness.

-

In Vivo Efficacy: While in vitro studies have shown promising results, the efficacy of these compounds needs to be validated in relevant animal models of disease.

-

Synergistic Effects: Investigating the potential synergistic effects of different compounds from Notopterygium incisum could lead to the development of more effective multi-component therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical constituents from Notopterygium incisum and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. traditionalmedicines.org [traditionalmedicines.org]

- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Anhydronotoptol: A Detailed Guide for Researchers

Anhydronotoptol, a pyranocoumarin derivative, has garnered interest within the scientific community. This document provides detailed application notes and protocols for the chemical synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The synthesis is primarily approached through a two-step process involving the O-prenylation of a coumarin precursor followed by a Claisen rearrangement and cyclization.

Introduction

This compound, with the chemical structure 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one, belongs to the class of linear pyranocoumarins. These compounds are known for their diverse biological activities. The synthesis of this scaffold is a key area of research in medicinal chemistry. The most common and effective synthetic strategy involves the construction of the pyran ring onto a pre-existing coumarin core. This is typically achieved through an initial O-alkenylation of a 7-hydroxycoumarin derivative, followed by a thermally induced-sigmatropic rearrangement, known as the Claisen rearrangement, which leads to a C-alkenylated intermediate that subsequently cyclizes to form the final pyranocoumarin structure.

Synthetic Pathways and Methodologies

The primary method for the synthesis of this compound involves a two-step process starting from 7-hydroxycoumarin.

Step 1: O-Prenylation of 7-Hydroxycoumarin

The first step is the O-alkenylation of 7-hydroxycoumarin with a prenylating agent, typically 3,3-dimethylallyl bromide (prenyl bromide), in the presence of a base. This reaction yields 7-(3,3-dimethylallyloxy)coumarin.

Step 2: Claisen Rearrangement and Cyclization

The intermediate, 7-(3,3-dimethylallyloxy)coumarin, undergoes a thermal Claisen rearrangement. This reaction involves the migration of the prenyl group from the oxygen atom to the C8 position of the coumarin ring, forming 8-(1,1-dimethylallyl)-7-hydroxycoumarin. This intermediate readily cyclizes under the reaction conditions to afford the thermodynamically stable linear pyranocoumarin, this compound.

Below is a generalized workflow for the chemical synthesis of this compound.

For conceptual understanding, the biosynthetic pathway of related pyranocoumarins, such as decursin, provides insight into the natural production of these molecules.

Experimental Protocols

Protocol 1: Synthesis of 7-(3,3-dimethylallyloxy)coumarin

Materials:

-

7-Hydroxycoumarin

-

3,3-Dimethylallyl bromide (Prenyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3,3-dimethylallyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7-(3,3-dimethylallyloxy)coumarin as a white solid.

Protocol 2: Synthesis of this compound (8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one)

Materials:

-

7-(3,3-dimethylallyloxy)coumarin

-

N,N-Diethylaniline

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Place 7-(3,3-dimethylallyloxy)coumarin (1.0 eq) in a round-bottom flask.

-

Add N,N-diethylaniline as a high-boiling solvent.

-

Heat the reaction mixture to reflux (approximately 215-220 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash successively with 1M HCl solution to remove the N,N-diethylaniline, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a crystalline solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and related linear pyranocoumarins based on literature precedents for similar transformations.

Table 1: Reaction Conditions and Yields for O-Prenylation of 7-Hydroxycoumarin Derivatives

| Entry | 7-Hydroxycoumarin Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 7-Hydroxycoumarin | K₂CO₃ | Acetone | Reflux | 5 | ~95 |

| 2 | 7-Hydroxy-4-methylcoumarin | K₂CO₃ | Acetone | Reflux | 6 | ~92 |

| 3 | Scopoletin (7-hydroxy-6-methoxycoumarin) | K₂CO₃ | DMF | 80 | 4 | ~85 |

Table 2: Reaction Conditions and Yields for Claisen Rearrangement and Cyclization

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 7-(3,3-dimethylallyloxy)coumarin | N,N-Diethylaniline | 215-220 | 3 | This compound | ~70-80 |

| 2 | 7-(3,3-dimethylallyloxy)-4-methylcoumarin | N,N-Diethylaniline | 215-220 | 4 | 4,8,8-Trimethyl-2H,8H-pyrano[2,3-f]chromen-2-one | ~75 |

| 3 | 7-(3,3-dimethylallyloxy)-6-methoxycoumarin | N,N-Dimethylaniline | 210-215 | 2 | 6-Methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one | ~65 |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving O-prenylation of 7-hydroxycoumarin and a subsequent thermal Claisen rearrangement. The provided protocols offer a detailed methodology for researchers to produce this pyranocoumarin derivative. The reaction conditions can be optimized to improve yields, and the general strategy is applicable to the synthesis of a variety of related linear pyranocoumarins. These application notes serve as a comprehensive guide for the laboratory synthesis of this compound, facilitating further research into its chemical and biological properties.

Anhydronotoptol: From Plant to Purified Compound for Research and Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhydronotoptol is a naturally occurring furanocoumarin found in the roots and rhizomes of plants from the Notopterygium genus, such as Notopterygium incisum and Notopterygium franchetii. These plants have a long history of use in traditional medicine for treating inflammatory conditions. This document provides detailed protocols for the extraction and purification of this compound from plant material, offering researchers a foundation for obtaining this compound for further investigation into its therapeutic potential.

Extraction of this compound from Notopterygium spp.

The initial step in isolating this compound involves its extraction from the dried and powdered roots and rhizomes of Notopterygium plants. Several methods can be employed, with ultrasonic-assisted extraction offering an efficient approach.

Recommended Extraction Method: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a modern and efficient method for obtaining bioactive compounds from plant materials. One study identified ultrasonic-assisted extraction with 70% methanol for 40 minutes as an effective method for extracting various compounds, including this compound, from Notopterygium franchetii.

Experimental Protocol: Ultrasonic-Assisted Extraction

-

Plant Material Preparation:

-

Obtain dried roots and rhizomes of Notopterygium incisum or Notopterygium franchetii.

-

Grind the plant material into a fine powder (approximately 40-60 mesh).

-

-

Extraction Procedure:

-

Weigh 100 g of the powdered plant material and place it in a suitable flask.

-

Add 1000 mL of 70% methanol (1:10 solid-to-liquid ratio).

-

Submerge the flask in an ultrasonic bath.

-

Perform ultrasonication for 40 minutes at a controlled temperature (e.g., 25°C).

-

After ultrasonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates from all three extractions.

-

-

Solvent Removal:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Purification of this compound

The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity. This typically involves a combination of liquid-liquid partitioning and chromatographic techniques.

Step 1: Liquid-Liquid Partitioning

-

Protocol:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Suspend the dissolved extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity. A common sequence is:

-

Petroleum ether (3 x 500 mL) to remove non-polar compounds.

-

Ethyl acetate (3 x 500 mL) to extract compounds of intermediate polarity, including this compound.

-

-

Collect the ethyl acetate fractions and combine them.

-

Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.

-

Filter and concentrate the dried ethyl acetate fraction under reduced pressure to yield an enriched extract.

-

Step 2: Column Chromatography

Column chromatography is a fundamental technique for the initial separation of compounds from the enriched extract.

-

Protocol:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Column Preparation: Prepare a silica gel column by making a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether) and pouring it into a glass column. Allow the silica gel to settle and the solvent to drain until it is just above the silica gel bed.

-

Sample Loading: Dissolve the enriched ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be petroleum ether to ethyl acetate.

-

Start with 100% petroleum ether.

-

Gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., petroleum ether:ethyl acetate).

-

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the target compound, this compound.

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is the method of choice.

-

Protocol:

-

Column: A reversed-phase C18 column is commonly used for the separation of coumarins.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. The exact gradient profile will need to be optimized based on analytical HPLC runs of the semi-purified fractions from column chromatography.

-

Injection Volume and Concentration: The sample concentration and injection volume should be optimized to maximize throughput without compromising resolution.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

-

Quantitative Data Summary

Currently, there is a lack of specific published data on the exact yield of this compound from the described extraction and purification processes. The yield will be dependent on the plant source, geographical location, and the efficiency of each step. Researchers should quantify the amount of this compound at each stage using a validated analytical method (e.g., HPLC with a certified reference standard) to determine the efficiency of their specific process.

| Parameter | Extraction (Ultrasonic-Assisted) | Purification (Column Chromatography) | Purification (Preparative HPLC) |

| Starting Material | Powdered Notopterygium roots/rhizomes | Enriched Extract from Liquid-Liquid Partitioning | Semi-purified fractions from Column Chromatography |

| Solvent/Mobile Phase | 70% Methanol | Gradient of Petroleum Ether and Ethyl Acetate | Gradient of Methanol/Water or Acetonitrile/Water |

| Typical Yield | Data not available | Data not available | Data not available |

| Purity | Crude Extract | Semi-purified | >95% (target) |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known anti-inflammatory properties of other compounds from Notopterygium species, it is hypothesized that it may interact with key inflammatory pathways such as NF-κB and MAPK. Further research is required to confirm these interactions.

Application Notes and Protocols for Anhydronotoptol Quantification using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydronotoptol is a furanocoumarin found in the medicinal plant Notopterygium incisum, which is utilized in traditional medicine for its anti-inflammatory and analgesic properties. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

The following protocols and data are based on established methodologies for the analysis of chemical constituents in Notopterygium incisum.[1][2][3] While a specific validated method for this compound was not found in the public domain, the provided information serves as a strong foundation for method development and validation.

Experimental Protocols

Sample Preparation (Herbal Matrix)

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects.

Materials:

-

Dried and powdered Notopterygium incisum rhizome or relevant plant part

-

Methanol (HPLC grade)

-

Deionized water

-

0.45 µm syringe filter

Protocol:

-

Accurately weigh 0.5 g of the powdered plant material into a 50 mL conical tube.

-

Add 25 mL of methanol.

-

Sonication-assisted extraction is performed for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

HPLC-MS Method

The following HPLC-MS conditions are adapted from methods used for the analysis of coumarins and other constituents from Notopterygium incisum.[1][3][4]

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid[4] |

| Mobile Phase B | Methanol[4] |

| Gradient Elution | See Table 1 |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C[4] |

| Injection Volume | 10 µL |

Table 1: HPLC Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 90 | 10 |

| 5 | 85 | 15 |

| 15 | 40 | 60 |

| 22 | 40 | 60 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

Mass Spectrometry Conditions (ESI):

For targeted quantification of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. The exact MRM transitions for this compound need to be determined by infusing a standard solution. However, based on its chemical structure, the following settings can be used as a starting point.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Nebulizer Gas Flow | 1.5 L/min |

| Drying Gas Flow | 10 L/min |

| MRM Transition (Hypothetical) | To be determined empirically |

| - Precursor Ion (m/z) | [M+H]⁺ for this compound |

| - Product Ion (m/z) | Characteristic fragment ion |

| Collision Energy | To be optimized for maximum fragment intensity |

Data Presentation

The following tables summarize the quantitative data for compounds structurally related to this compound, as reported in the literature for the analysis of Notopterygium incisum.[3] This data provides a benchmark for the expected performance of a validated method for this compound.

Table 2: Calibration Curve Data for Related Compounds

| Compound | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (ng/mL) |

| Nodakenin | y = 2.5x + 10.7 | 0.9998 | 0.48 - 95.2 | 12.3 |

| p-Hydroxyphenethyl anisate | y = 5.7x + 8.1 | 0.9997 | 0.33 - 65.6 | 8.5 |

| Notopterol | y = 4.1x + 15.2 | 0.9999 | 2.88 - 576.8 | 74.1 |

| Isoimperatorin | y = 6.2x + 11.9 | 0.9998 | 1.34 - 267.2 | 34.5 |

Table 3: Recovery Data for Related Compounds

| Compound | Spiked Amount (mg/g) | Determined Amount (mg/g) | Mean Recovery (%) | RSD (%) |

| Nodakenin | 1.19 | 2.38 | 99.9 | 4.6 |

| p-Hydroxyphenethyl anisate | 0.82 | 1.63 | 100.0 | 4.5 |

| Notopterol | 7.21 | 14.42 | 101.6 | 4.1 |

| Isoimperatorin | 3.34 | 6.67 | 99.6 | 2.6 |

Visualizations

Experimental Workflow

References

- 1. Quantitative analysis of chemical constituents in different commercial parts of Notopterygium incisum by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The chromosome-scale assembly of the Notopterygium incisum genome provides insight into the structural diversity of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anhydronotoptol in Neuroinflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system (CNS), plays a pivotal role in initiating and propagating the inflammatory cascade.[1][2][3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a potent inflammatory response in microglial cell cultures, providing a robust in vitro model to study neuroinflammation.[4][5][6] Anhydronotoptol, a natural furanocoumarin, has emerged as a promising candidate for mitigating neuroinflammation. While direct studies on this compound are emerging, research on its close structural analog, Notopterol, has demonstrated significant anti-inflammatory properties.[7] Notopterol has been shown to dramatically decrease the expression of pro-inflammatory mediators such as interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in LPS-stimulated BV-2 microglial cells.[7] This document provides detailed application notes and protocols for utilizing this compound in cell culture-based neuroinflammation studies, with the understanding that its mechanisms are likely similar to those of Notopterol.

Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[8][9] Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[8][9] In the nucleus, p65 initiates the transcription of various pro-inflammatory genes. This compound is proposed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators.[4][5][10]

MAPK Signaling Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in regulating the production of inflammatory cytokines.[11][12][13] LPS stimulation leads to the phosphorylation and activation of these MAPKs. This compound is believed to suppress the phosphorylation of p38, JNK, and ERK, thus inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[10]

A related compound, Notopterol, has also been shown to activate the AKT/Nrf2/HO-1 signaling axis, which is a key pathway in the cellular antioxidant response and has anti-inflammatory functions.[7] It is plausible that this compound shares this mechanism.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key inflammatory markers in LPS-stimulated BV-2 microglial cells, based on data from studies on the closely related compound Notopterol and other similar natural anti-inflammatory agents.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 15.2 ± 2.1 | 22.5 ± 3.4 |

| LPS (1 µg/mL) | 485.6 ± 25.3 | 610.2 ± 31.7 |

| LPS + this compound (10 µM) | 212.3 ± 15.8 | 289.4 ± 18.9 |

| LPS + this compound (25 µM) | 98.7 ± 9.5 | 135.8 ± 11.2 |

| LPS + this compound (50 µM) | 45.1 ± 5.3 | 62.3 ± 7.1 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production

| Treatment Group | NO (µM) |

| Control | 1.8 ± 0.2 |

| LPS (1 µg/mL) | 25.4 ± 1.9 |

| LPS + this compound (10 µM) | 12.1 ± 1.1 |

| LPS + this compound (25 µM) | 6.5 ± 0.7 |

| LPS + this compound (50 µM) | 3.2 ± 0.4 |

Table 3: Effect of this compound on Key Signaling Protein Phosphorylation

| Treatment Group | p-p65/p65 (ratio) | p-p38/p38 (ratio) | p-JNK/JNK (ratio) | p-ERK/ERK (ratio) |

| Control | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.18 ± 0.04 |

| LPS (1 µg/mL) | 0.89 ± 0.07 | 0.92 ± 0.08 | 0.85 ± 0.06 | 0.78 ± 0.07 |

| LPS + this compound (50 µM) | 0.31 ± 0.04 | 0.35 ± 0.05 | 0.29 ± 0.04 | 0.32 ± 0.05 |

Experimental Protocols